5-bromo-2-chloro-N-cyclopentylbenzamide
Overview
Description
5-Bromo-2-chloro-N-cyclopentylbenzamide is an organic compound with the molecular formula C12H13BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 5th and 2nd positions, respectively, and an N-cyclopentyl group is attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-cyclopentylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an aniline derivative.
Coupling Reactions: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-2-chloro-N-cyclopentylbenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of substituted benzamides with biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-cyclopentylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Another compound with similar substituents but a different core structure.
5-Bromo-2-chloro-N-phenylbenzamide: A similar benzamide derivative with a phenyl group instead of a cyclopentyl group.
Uniqueness
5-Bromo-2-chloro-N-cyclopentylbenzamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which can impart different physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-chloro-N-cyclopentylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-8-5-6-11(14)10(7-8)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHOUOWDNHXZME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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